molecular formula C17H16FNO2 B5350788 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one CAS No. 339359-96-5

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B5350788
CAS No.: 339359-96-5
M. Wt: 285.31 g/mol
InChI Key: GGLNZMXLOGYSFS-PKNBQFBNSA-N
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Description

The compound 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one features a hybrid structure combining a chalcone-like α,β-unsaturated ketone fragment with a 4,6-dimethylpyridin-2(1H)-one core. The (2E)-configured enone moiety bridges the 4-fluorophenyl group (ring B) and the pyridinone ring (ring A).

Key structural features:

  • Chalcone-like fragment: The α,β-unsaturated ketone with a 4-fluorophenyl substituent at the β-position and a methyl group at the α-position.
  • Pyridinone core: The 4,6-dimethylpyridin-2(1H)-one scaffold, which enhances stability and modulates electronic properties.
  • Substituent effects: Fluorine at the para position of ring B and methyl groups on the pyridinone core influence steric, electronic, and pharmacokinetic properties.

Properties

IUPAC Name

3-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H,19,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLNZMXLOGYSFS-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the fluorophenyl group and the subsequent attachment to the pyridinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are well-studied for their anticancer and anti-inflammatory activities. The target compound’s chalcone-like fragment can be compared to derivatives in and :

Table 1: Comparison with Chalcone Derivatives
Compound Name/Structure Substituents (Ring A/B) IC50 (μM) Key Observations Reference
Cardamonin -OH (ortho, para on A); no substitution on B 4.35 Highest activity due to hydroxyl groups
2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Br (para, A); F (para, B); I (meta, A) 4.70 Electronegative groups enhance activity
2h: (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone Cl (para, A); OMe (para, B); I (meta, A) 13.82 Reduced activity vs. 2j due to OMe on B
Target Compound F (para, B); CH3 (α-position) N/A Methyl may reduce potency vs. electronegative substituents

Key Findings :

  • Electronegative substituents (e.g., F, Br) at para positions of rings A/B correlate with lower IC50 values .
  • Methoxy (OMe) or methyl groups reduce potency, suggesting the target compound’s methyl group may limit activity compared to fluorinated chalcones like 2j.
  • Dihedral angles between aromatic rings in chalcones (7.14°–56.26°) influence planarity and binding; the target compound’s pyridinone core may enforce rigidity, enhancing target interactions .

Pyridinone Derivatives

The 4,6-dimethylpyridin-2(1H)-one core is shared with tubulin inhibitors and epigenetic modulators (–17):

Table 2: Comparison with Pyridinone Derivatives
Compound Name/Structure Substituents on Pyridinone Core Biological Activity Reference
SKLB0533 (tubulin inhibitor) -(CH2NH-purine) IC50 = 0.12 μM (MCF-7 cells)
MC3629 (EZH2 inhibitor) -(CH2NH-pyrazole-carboxamide) IC50 = 0.45 μM (MB cells)
Target Compound -(2E)-3-(4-fluorophenyl)-2-methylpropenoyl Activity unreported N/A

Key Findings :

  • Substituents on the pyridinone core dictate target specificity. Purine or pyrazole moieties (e.g., SKLB0533, MC3629) confer tubulin or EZH2 inhibition, respectively .
  • The target compound’s chalcone fragment may redirect activity toward kinase or epigenetic targets, differing from known pyridinone derivatives.

Fluorophenyl-Substituted Analogues

Fluorine’s electronegativity and metabolic stability are critical in drug design. , and 18 highlight fluorophenyl derivatives:

Table 3: Fluorophenyl Derivatives and Dihedral Angles
Compound Name/Structure Substituents on Ring A/B Dihedral Angle (°) Reference
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one CH3 (para, B) 56.26
(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one OMe (para, B) 7.14
Target Compound F (para, B); CH3 (pyridinone) Not reported N/A

Key Findings :

  • Smaller dihedral angles (e.g., 7.14°) correlate with enhanced planarity and π-π stacking. The pyridinone core in the target compound may enforce planarity, improving binding.
  • Fluorine’s meta/para positioning affects activity; para-F (as in the target compound) is optimal for electronic effects .

Biological Activity

The compound 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
  • Molecular Formula : C17H16FNO2
  • Molecular Weight : 285.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or bind to receptors that play critical roles in cellular pathways. The precise mechanisms remain under investigation, but initial studies suggest potential action as an enzyme inhibitor or receptor antagonist.

Biological Activity Overview

Research indicates that 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, particularly against HIV strains. For instance, a related compound showed significant inhibition of HIV replication with an EC50 value of 0.35 µM .
  • Cytotoxic Effects : The compound has also been evaluated for cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values indicating moderate cytotoxic effects on human cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEC50 = 0.35 µM against HIV
CytotoxicityIC50 values ranging from 1.0 to 11 µM
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Antiviral Activity

In a study examining the antiviral properties of similar compounds, it was found that modifications in the pyridine ring significantly impacted antiviral potency. Compounds structurally related to 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one demonstrated varying degrees of activity against HIV, suggesting that structural features are crucial for enhancing efficacy .

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